2'-Benzyloxycarbonyl Nor-D-seco-taxol
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Overview
Description
2’-Benzyloxycarbonyl Nor-D-seco-taxol is a derivative of paclitaxel, a well-known chemotherapeutic agent used in cancer treatment. This compound is an intermediate in the synthesis of paclitaxel and is characterized by its complex molecular structure, which includes multiple functional groups and stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzyloxycarbonyl Nor-D-seco-taxol involves multiple steps, starting from simpler precursorsThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of 2’-Benzyloxycarbonyl Nor-D-seco-taxol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-Benzyloxycarbonyl Nor-D-seco-taxol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Properties
Molecular Formula |
C32H41N5O5 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2R,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25-,26+,31-,32-/m1/s1 |
InChI Key |
YDOTUXAWKBPQJW-HTEFWVBRSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origin of Product |
United States |
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